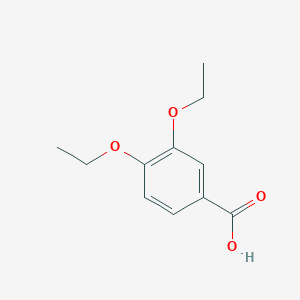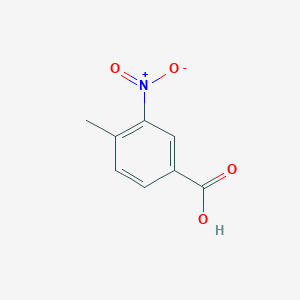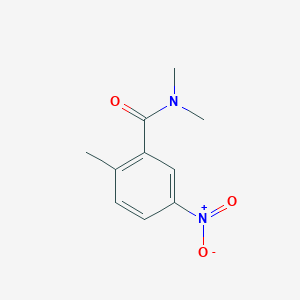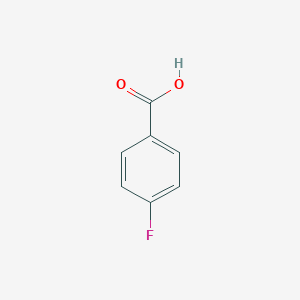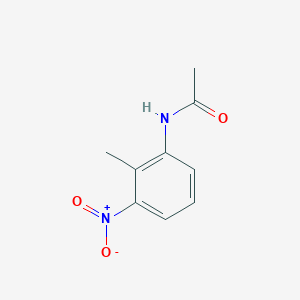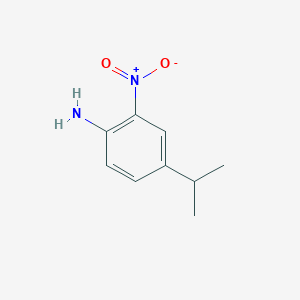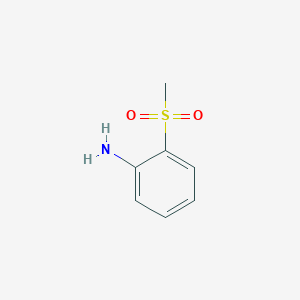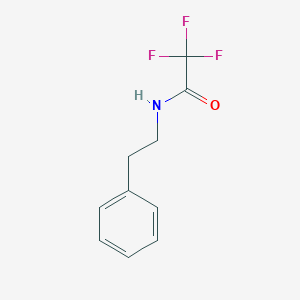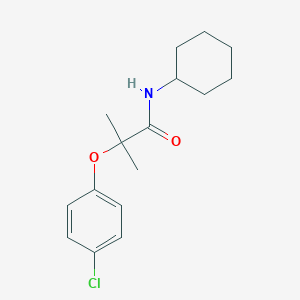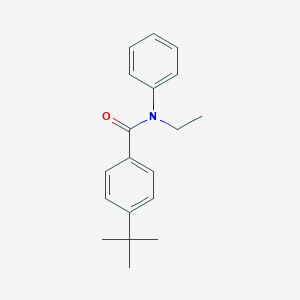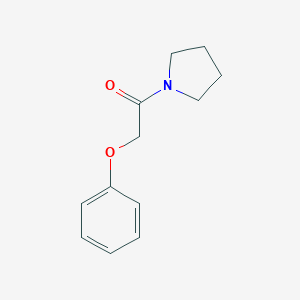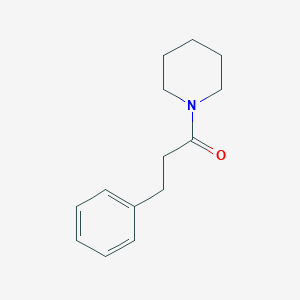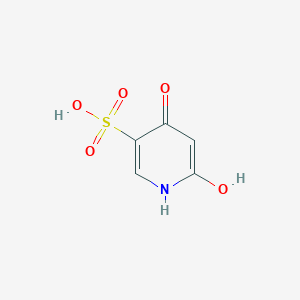
4,6-Dihydroxypyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dihydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5NO5S . It is also known by other names such as 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-sulfonic acid .
Molecular Structure Analysis
The molecular structure of 4,6-Dihydroxypyridine-3-sulfonic acid consists of a pyridine ring with two hydroxyl groups and a sulfonic acid group attached . The InChI code for the compound is 1S/C5H5NO5S/c7-4-1-2-6-3-5(4)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10) .Physical And Chemical Properties Analysis
4,6-Dihydroxypyridine-3-sulfonic acid is a solid compound with a molecular weight of 175.16 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
4,6-Dihydroxypyridine-3-sulfonic acid may play a role in antioxidant activity analysis, contributing to the study of antioxidants in various fields including food engineering, medicine, and pharmacy. Critical methods for determining antioxidant activity involve tests based on hydrogen atom transfer (e.g., ORAC, HORAC, TRAP, TOSC) and electron transfer (e.g., CUPRAC, FRAP), among others. These assays, crucial for analyzing the antioxidant capacity of samples, depend on spectrophotometry to monitor characteristic color changes or solution discoloration, reflecting the kinetics or equilibrium state of antioxidant reactions (Munteanu & Apetrei, 2021).
Environmental Impact and Microbial Degradation
Research on the metabolism of sulfonic acids and their derivatives by sulfate-reducing bacteria highlights the ecological significance of sulfonic acids in anaerobic respiratory growth. Studies on Desulfovibrio desulfuricans and its ability to utilize sulfonic acids as terminal electron acceptors shed light on their potential role in the sulfur cycle, suggesting that sulfonate reduction might be a significant process in environmental sulfur dynamics (Lie, Leadbetter, & Leadbetter, 1998). Additionally, microbial degradation of polyfluoroalkyl chemicals, which can lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, is a critical area of study for understanding the environmental fate and toxic profiles of these persistent substances (Liu & Mejia Avendaño, 2013).
Electrolytes for Metal Surface Treatment
Sulfamic acid, closely related to sulfonic acids, is highlighted as an environmentally friendly electrolyte for acid cleaning and corrosion inhibition. This application stresses the importance of sulfonic acids and their derivatives in industrial processes, particularly in the cleaning of metallic surfaces and the use of organic compounds as corrosion inhibitors in such electrolytes (Verma & Quraishi, 2022).
Direcciones Futuras
While specific future directions for 4,6-Dihydroxypyridine-3-sulfonic acid are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups .
Propiedades
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVTZLMMGSBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)S(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxypyridine-3-sulfonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

